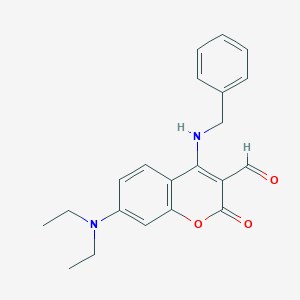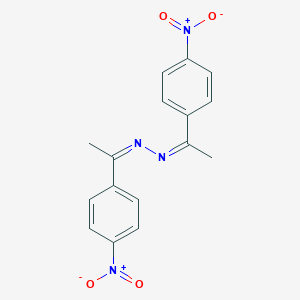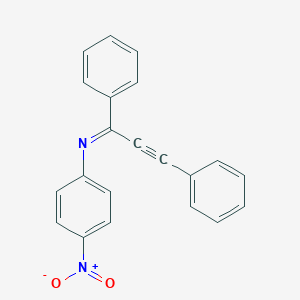![molecular formula C20H28N2O4 B274394 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide, also known as Amantadine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1960s as an antiviral drug, but its mechanism of action was later found to be related to the modulation of neurotransmitters in the brain.
作用机制
The exact mechanism of action of 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide is still not fully understood. However, it is known to modulate the release and uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This modulation is thought to be responsible for the neuroprotective and therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of glutamate receptors, and the enhancement of neurogenesis. These effects have been linked to the therapeutic benefits of this compound in various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide in lab experiments is its well-established safety profile. It has been used clinically for decades and has a low risk of adverse effects. In addition, this compound is relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the research on 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide. One direction is the development of new formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the development of new drugs based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of neurotransmitters in the brain, and it has been shown to have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, its well-established safety profile and ease of synthesis make it a valuable tool for scientific research. There are several future directions for the research on this compound, which may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
合成方法
The synthesis of 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide involves the reaction of 2-chloro-4-methoxyphenol with 3-hydroxyadamantylamine in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with chloroacetyl chloride to form this compound. This synthesis method has been widely used in the production of this compound for research purposes.
科学研究应用
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects, improve cognitive function, and alleviate symptoms of Parkinson's disease, multiple sclerosis, and depression. In addition, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal.
属性
分子式 |
C20H28N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
2-[4-[[(3-hydroxy-1-adamantyl)amino]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H28N2O4/c1-25-17-5-13(2-3-16(17)26-11-18(21)23)10-22-19-6-14-4-15(7-19)9-20(24,8-14)12-19/h2-3,5,14-15,22,24H,4,6-12H2,1H3,(H2,21,23) |
InChI 键 |
HWSAZFPMIIIAMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N |
规范 SMILES |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)


![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)


![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)